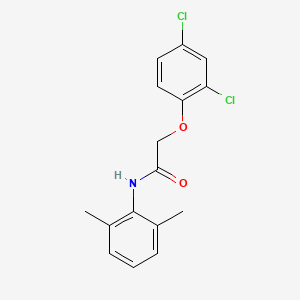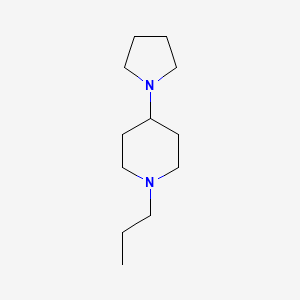![molecular formula C18H18N4O2 B5690558 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol](/img/structure/B5690558.png)
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 is highly selective for the EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been shown to enhance the effectiveness of other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 in lab experiments is its high selectivity for the EGFR, which allows for the specific targeting of this receptor. However, one limitation is that 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 is not effective against all types of cancer and may only be effective in certain patient populations.
Direcciones Futuras
There are several future directions for the study of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which would allow for more personalized cancer treatment. Additionally, the combination of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 with other targeted therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the use of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 in combination with radiation therapy is also being explored as a potential treatment option for cancer.
Métodos De Síntesis
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinyl)-2-quinazoline with 3-nitrophenol, followed by reduction and deprotection. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has also been studied in combination with other chemotherapeutic agents, such as cisplatin and docetaxel, to enhance their effectiveness.
Propiedades
IUPAC Name |
3-[(4-morpholin-4-ylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-14-5-3-4-13(12-14)19-18-20-16-7-2-1-6-15(16)17(21-18)22-8-10-24-11-9-22/h1-7,12,23H,8-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKOLNFBYIZIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Morpholin-4-yl)quinazolin-2-yl]amino}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)


![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)


![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690531.png)


